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Introduction
Deferoxamine (DFO), an iron-chelating agent, is a critical tool in preclinical rodent research for

investigating conditions associated with iron overload and oxidative stress. Commercially

available as Deferoxamine Mesylate (brand name Desferal®), it is utilized in a wide array of

studies, including those modeling neurodegenerative diseases, iron toxicity, and ischemia.[1][2]

[3] It is important to clarify that the term "Mal-Deferoxamine" is not a standard nomenclature.

Scientific literature often refers to the use of Deferoxamine in models where neurotoxicity is

induced by aluminum maltolate (Al(mal)3), which may be the source of this term.[4][5] This

document will focus on the dosage and administration of the standard and widely used form,

Deferoxamine Mesylate, in rodent studies.

Deferoxamine functions by binding to trivalent ferric iron, forming a stable, water-soluble

complex called ferrioxamine.[6] This complex is then readily excreted by the kidneys, effectively

reducing systemic iron levels.[6] Beyond iron chelation, DFO has been shown to upregulate

Hypoxia-Inducible Factor-1 alpha (HIF-1α), which plays a role in cellular adaptation to low

oxygen, and exhibits antioxidant properties.[3]

These application notes provide a detailed overview of Deferoxamine dosage and

administration for various rodent models, compiled from peer-reviewed studies. The information

is intended to serve as a comprehensive resource for designing and executing preclinical

research involving this compound.
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Data Presentation: Dosage and Administration in
Rodent Studies
The following tables summarize the quantitative data on Deferoxamine Mesylate administration

in mice and rats from various studies.

Table 1: Deferoxamine Dosage and Administration in
Mouse Studies
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Route of

Administratio

n

Dosage Frequency Duration

Mouse

Model/Exper

imental

Context

Reference

Intraperitonea

l (i.p.)
100 mg/kg Daily 10 weeks

Apolipoprotei

n E-deficient

(apoE−/−)

mice

(atherosclero

sis model)

[1]

Intraperitonea

l (i.p.)

44, 88, 176,

352

mg/kg/day

Daily
Gestational

days 6-15

Development

al toxicity

study in

pregnant

Swiss mice

[7]

Intraperitonea

l (i.p.)
75 mg/kg

Single dose,

1h after

acetaminoph

en

N/A

Acetaminoph

en-induced

hepatotoxicity

model

[8]

Intraperitonea

l (i.p.)

150-300

mg/kg

Single dose,

1h after

acetaminoph

en

N/A

Acetaminoph

en-induced

hepatotoxicity

model (dose-

response)

[8]

Intraperitonea

l (i.p.)
10 mg Single dose

1, 3, or 6

days before

infection

Beta-

thalassemic,

iron-

overloaded

mice

(infection

susceptibility)

[6]

Intranasal

(i.n.)

~100 mg/kg

(2.4

mg/mouse)

Daily 4 weeks Healthy C57

mice

[3]
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(memory

assessment)

Intranasal

(i.n.)
200 mg/kg

Every other

day
90 days

APP/PS1

transgenic

mice

(Alzheimer's

disease

model)

[9]

Oral (in

chow)
Low dose 2 weeks N/A

Wildtype

(WT)

C57BL/6

mice (brain

iron and

protein

evaluation)

[10]

Subcutaneou

s (s.c.)
0.2 g/kg Twice a day 5 weeks

Aplastic

anemia

model with

iron overload

[11]

Table 2: Deferoxamine Dosage and Administration in Rat
Studies
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Route of

Administratio

n

Dosage Frequency Duration

Rat

Model/Exper

imental

Context

Reference

Intranasal

(i.n.)

0.3 mg (1%

solution)
5 days/week 5 weeks

Streptozotoci

n-induced

model of

Alzheimer's

disease

(Long Evans

rats)

[5][12]

Intranasal

(i.n.)

0.03 mg

(0.1%

solution)

5 days/week 5 weeks

Streptozotoci

n-induced

model of

Alzheimer's

disease

(Long Evans

rats)

[5][12]

Intramuscular

(i.m.)
Not specified

Before

radioiron

injection

N/A

Normal and

iron-deficient

male rats

(iron

absorption

study)

[13]

Intravenous

(i.v.)

3.3, 10, 30

µmol/kg
Single dose N/A

Pharmacokin

etic study in

Sprague-

Dawley rats

[14]

Subcutaneou

s (s.c.)

3.3, 10, 30

µmol/kg
Single dose N/A

Pharmacokin

etic study in

Sprague-

Dawley rats

[14]

Not specified Not specified Not specified Not specified Aluminum

maltolate-

[5]
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induced

neuronal

ferroptosis

model

(Sprague-

Dawley rats)

Single bolus

doses

50, 100, 150

mg
Single dose N/A

Model of

Deferoxamin

e-induced

retinopathy

(albino rats)

Experimental Protocols
Protocol 1: Preparation and Administration of
Deferoxamine for Injection
Materials:

Deferoxamine Mesylate powder (e.g., Desferal®)

Sterile Water for Injection, USP

Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

Sterile syringes and needles (appropriate gauge for the intended route of administration)

Vortex mixer

pH meter and adjustment solutions (if necessary)

Procedure for Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:

Reconstitution: Aseptically reconstitute the Deferoxamine Mesylate powder with Sterile

Water for Injection. For a 500 mg vial, adding 2 mL of sterile water will yield a solution with a

concentration of 213 mg/mL. For a 95 mg/mL solution, add 5 mL of sterile water to a 500 mg

vial.[15]
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Dilution: Further dilute the reconstituted solution with sterile normal saline to achieve the

desired final concentration for injection. The final volume for injection should be appropriate

for the size of the animal (typically 0.1-0.5 mL for mice and 0.5-2.0 mL for rats).

pH Adjustment (Optional but Recommended): Check the pH of the final solution. For

intraperitoneal and subcutaneous injections, a pH close to physiological (7.2-7.4) is

recommended to minimize irritation. Adjust with sterile NaOH or HCl if necessary.

Administration:

Intraperitoneal (i.p.): Gently restrain the rodent and inject the solution into the lower

abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

Subcutaneous (s.c.): Lift the skin on the back of the neck or flank to form a tent and insert

the needle into the subcutaneous space. Inject the solution slowly.

Procedure for Intravenous (i.v.) Injection:

Reconstitution: Reconstitute a 500 mg vial of Deferoxamine Mesylate with 5 mL of Sterile

Water for Injection to obtain a 95 mg/mL solution.[15]

Dilution: This reconstituted solution must be further diluted for intravenous infusion. Dilute

with normal saline, 5% dextrose in water, or Ringer's lactate solution.[16] The final

concentration should be suitable for the intended infusion rate.

Administration: Administer via slow intravenous infusion, typically into the tail vein for

rodents. The infusion rate should not exceed 15 mg/kg/hr for the initial dose.[16]

Procedure for Intranasal (i.n.) Administration:

Preparation: Dissolve Deferoxamine Mesylate in a suitable vehicle, such as 0.2x Phosphate

Buffered Saline (PBS), to the desired concentration (e.g., 1% or 10% solution).[17]

Administration: Lightly anesthetize the animal (e.g., with isoflurane). Using a micropipette or

a specialized intranasal delivery device, administer a small volume (e.g., 15 µL per nostril for

rats) into the nasal cavity.[17]
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Stability and Storage:

Reconstituted Deferoxamine solution is stable for one week at room temperature. However,

for microbiological safety, it is recommended to use it within 3 hours of reconstitution.[18]

If prepared under aseptic conditions, the solution can be stored for up to 24 hours at room

temperature. Do not refrigerate the reconstituted solution.[15]

Protocol 2: Induction of an Iron Overload Model in Mice
and Treatment with Deferoxamine
Objective: To induce a state of iron overload in mice and subsequently treat with Deferoxamine

to assess its iron-chelating efficacy.

Materials:

Iron dextran solution

Deferoxamine Mesylate

Materials for injection (as described in Protocol 1)

Equipment for blood collection and tissue harvesting

Assay kits for measuring serum ferritin and tissue iron content

Procedure:

Induction of Iron Overload:

Administer iron dextran to mice via intraperitoneal injection. The dosage and frequency will

depend on the desired level of iron overload and should be determined based on pilot

studies or literature.

Allow sufficient time for the iron to accumulate in tissues (e.g., 2-4 weeks).

Grouping and Treatment:
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Divide the mice into at least two groups: an iron-overloaded control group receiving

vehicle and an iron-overloaded group receiving Deferoxamine.

Administer Deferoxamine or vehicle according to the desired dosage and route (e.g., 100

mg/kg, i.p., daily for several weeks).[1]

Monitoring and Endpoint Analysis:

Monitor the animals for any adverse effects throughout the study.

At the end of the treatment period, collect blood samples to measure serum ferritin levels.

Euthanize the animals and harvest tissues of interest (e.g., liver, spleen, heart) to

determine iron concentration using methods such as atomic absorption spectrometry or

colorimetric assays.

Compare the iron levels between the Deferoxamine-treated and control groups to evaluate

the efficacy of the chelation therapy.

Signaling Pathways and Experimental Workflows
Deferoxamine's Mechanism of Action
Deferoxamine primarily acts by chelating excess iron, thereby preventing iron-mediated

oxidative stress. Additionally, it influences other cellular pathways, notably the stabilization of

HIF-1α.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2017/mt/c7mt00039a
https://pubs.rsc.org/en/content/articlelanding/2017/mt/c7mt00039a
https://pubs.rsc.org/en/content/articlelanding/2017/mt/c7mt00039a
https://www.medchemexpress.com/deferoxamine.html
https://www.researchgate.net/figure/Chemical-structure-of-A-deferoxamine-and-deferoxamine-its-iron-complex-B_fig2_379076545
https://www.benchchem.com/product/b12428095#dosage-and-administration-of-mal-deferoxamine-for-rodent-studies
https://www.benchchem.com/product/b12428095#dosage-and-administration-of-mal-deferoxamine-for-rodent-studies
https://www.benchchem.com/product/b12428095#dosage-and-administration-of-mal-deferoxamine-for-rodent-studies
https://www.benchchem.com/product/b12428095#dosage-and-administration-of-mal-deferoxamine-for-rodent-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12428095?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

